Pico145

Ion Channel Pharmacology TRPC Channelopathy High-Throughput Screening

Researchers investigating TRPC1/4/5 channels often encounter potency gaps and off-target confounding when using micromolar inhibitors such as M084 or ML204. Pico145 (HC-608) overcomes these limitations with picomolar potency (IC50: 0.349 nM TRPC4, 1.3 nM TRPC5) and complete selectivity over TRPC3/6/7, TRPV1/4, TRPA1, and TRPM2/8. • Sub-nanomolar IC50 on TRPC4-C1 heteromer (0.03 nM) • Cryo-EM-validated binding at a conserved lipid pocket (PDB 6YSN) for structure-based drug discovery • ≥98% purity; stable 3 years at -20°C; shipped ambient/blue ice

Molecular Formula C23H20ClF3N4O5
Molecular Weight 524.9 g/mol
Cat. No. B8069070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePico145
Molecular FormulaC23H20ClF3N4O5
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3
InChIKeyPRJHEJGMSOBHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pico145: Selective TRPC1/4/5 Inhibitor


Pico145 (also designated HC-608 or Zerencotrep) is a synthetic, xanthine-derived small molecule that functions as a potent and subtype-selective inhibitor of the canonical transient receptor potential (TRPC) subfamily channels TRPC1, TRPC4, and TRPC5 [1]. It exhibits a distinctive binding mechanism, as revealed by a 3.0 Å cryo-EM structure showing that Pico145 binds to a conserved lipid-binding site within the TRPC5 channel, where it displaces a bound phospholipid to stabilize a non-conductive state [2]. This compound is widely utilized as a pharmacological tool for dissecting the physiological and pathophysiological roles of TRPC1/4/5 channels in areas such as cancer biology, neuroscience, and cardiovascular research.

Pico145: No Generic Substitute


Generic substitution of Pico145 with other TRPC4/5 inhibitors is scientifically unsound due to profound differences in potency, selectivity profile, and binding mechanism. Compounds such as M084, Clemizole, and ML204 exhibit inhibitory concentrations in the micromolar range and show significant off-target activity against related TRPC family members like TRPC3 [1]. In stark contrast, Pico145 operates in the picomolar to low nanomolar range, demonstrates complete selectivity over TRPC3/6/7, and its unique binding to a lipid-occupied site dictates a distinct mode of channel modulation [2]. Therefore, substituting Pico145 with an alternative tool compound would introduce substantial variability in experimental potency, target engagement, and data interpretation, jeopardizing the reproducibility and validity of research outcomes.

Pico145 Evidence Guide


TRPC4-C1 Inhibitory Potency vs. M084

Pico145 exhibits an IC50 of 33 pM against the heteromeric TRPC4-C1 channel, a complex with significant physiological relevance. This is approximately 100,000-fold more potent than the early-generation TRPC4/5 inhibitor M084, which has an IC50 of 3.7–10.3 µM for TRPC4 [1] [2].

Ion Channel Pharmacology TRPC Channelopathy High-Throughput Screening

Subtype Selectivity vs. ML204

Pico145 displays graded subtype selectivity within the TRPC1/4/5 family (IC50 values: TRPC4-C1 33 pM, TRPC4:C4 0.35 nM, TRPC5-C1 0.2 nM, TRPC5:C5 1.3 nM) while showing no effect on a wide panel of related channels [1]. In contrast, the common tool compound ML204 exhibits only a 9-fold preference for TRPC4 over TRPC5, a negligible difference that limits its utility for dissecting the specific contributions of each channel [2].

Selectivity Profiling Target Engagement TRPC Channel Family

Cryo-EM Binding Mode vs. Clemizole

A high-resolution cryo-EM structure (3.0 Å) has definitively shown that Pico145 binds to a conserved lipid-binding site on TRPC5, displacing a phospholipid and stabilizing a closed state [1]. In comparison, Clemizole, a structurally distinct TRPC5 inhibitor with an IC50 of 3.07 µM, binds to a different site and exhibits mutations that alter its potency [2] [3].

Structural Biology Drug Mechanism Cryo-EM Binding Site

Off-Target Selectivity vs. Clemizole

At a concentration of 100 nM, Pico145 demonstrates a lack of effect on a panel of related ion channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 [1]. In contrast, Clemizole, at comparable or higher concentrations, shows measurable off-target activity against TRPC3 (IC50 = 9.1 µM), TRPC6 (IC50 = 11.3 µM), and weak effects on TRPM3, TRPM8, and TRPV family members [2].

Off-Target Profiling Specificity Pharmacological Tool

Pico145 Application Scenarios


Cancer Target Deconvolution

Pico145 is the optimal tool for investigating the specific role of TRPC1/4/5 channels in cancer cell proliferation and migration. Its picomolar potency on the physiologically relevant TRPC4-C1 heteromer [1] and clean selectivity profile over TRPC3/6 [2] ensure that phenotypic changes can be confidently attributed to TRPC1/4/5 inhibition, unlike with micromolar inhibitors such as M084 which introduce significant off-target risks at the concentrations required for efficacy.

TRPC Structural Drug Design

Due to the availability of a high-resolution cryo-EM structure detailing its binding to a conserved lipid pocket [3], Pico145 serves as an unparalleled chemical probe for structure-based drug discovery efforts targeting the TRPC1/4/5 subfamily. This structural information is essential for guiding medicinal chemistry campaigns to develop novel TRPC modulators, a capability not afforded by other tool compounds like Clemizole or ML204 which lack such detailed mechanistic characterization.

Synaptic Plasticity Electrophysiology

The graded subtype selectivity of Pico145 [1] makes it a superior reagent for electrophysiological studies aimed at differentiating the contributions of TRPC4 versus TRPC5 in synaptic transmission and plasticity. In contrast, the minimal selectivity of compounds like ML204 (only a 9-fold window) [2] makes it impossible to cleanly separate the functions of these two closely related channels in native neuronal preparations.

Technical Documentation Hub

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36 linked technical documents
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